N-(2-(Naphthalen-2-yl)ethyl)acetamide
Description
Historical Context and Chemical Significance of Naphthalene-Acetamide Scaffolds
The story of naphthalene-acetamide scaffolds begins with the discovery of naphthalene (B1677914) itself in the early 1820s from coal tar. ekb.eg Its chemical formula, C10H8, was determined by Michael Faraday in 1826. nih.gov This bicyclic aromatic hydrocarbon quickly became a fundamental building block in the burgeoning field of organic chemistry and dye manufacturing. ekb.eg
The journey towards naphthalene-acetamide derivatives involved the development of synthetic routes to functionalize the naphthalene core. The acetamide (B32628) group, a simple yet versatile functional group, proved to be a valuable addition. The combination of the rigid, aromatic naphthalene structure with the polar acetamide group created a scaffold with unique physicochemical properties. This scaffold has been extensively explored in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. nih.gov Numerous compounds incorporating the naphthalene ring are used as antimicrobials, anticonvulsants, and have other therapeutic applications. scholarsresearchlibrary.com
Overview of the N-(2-(Naphthalen-2-yl)ethyl)acetamide Structural Class in Academic Research
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the broader structural class of naphthalene-acetamide derivatives has been the subject of considerable academic investigation. Researchers have synthesized and evaluated a multitude of these derivatives, revealing a wide array of potential applications.
For instance, various N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been synthesized and assessed for their antiproliferative activities against several human cancer cell lines. This research highlights the potential of the naphthalene-acetamide scaffold as a basis for the development of new therapeutic agents.
In other studies, derivatives of 2-acetylnaphthalene (B72118) have been investigated for their anticonvulsant and antimicrobial properties. scholarsresearchlibrary.com The synthesis of novel naphthyl derivatives from 1-acetylnaphthalene has also been explored to evaluate their efficacy as antimicrobial agents. chemscene.com Furthermore, chalcone (B49325) derivatives of 2-acetylnaphthalene have been synthesized and tested for their antibacterial and antifungal activities.
The following table provides a summary of some researched naphthalene-acetamide derivatives and their observed activities:
| Compound/Derivative Class | Research Focus | Potential Application |
| N-(naphthalen-2-yl)acetamide bearing quinolin-2(1H)-one | Antiproliferative activity against cancer cell lines | Anticancer agents |
| 2-acetylnaphthalene derivatives | Anticonvulsant and antimicrobial activity | Anticonvulsants, Antimicrobials |
| Chalcone derivatives of 2-acetylnaphthalene | Antibacterial and antifungal activity | Antimicrobials |
| New naphthyl derivatives from 1-acetylnaphthalene | Antimicrobial activity | Antimicrobials |
While detailed experimental findings on this compound are limited, some of its basic chemical properties have been computed and are available through chemical suppliers.
Computed Properties of N-(1-(naphthalen-2-yl)ethyl)acetamide
| Property | Value |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP | 3.0369 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Data sourced from a chemical supplier and is predictive.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-naphthalen-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(16)15-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUFMHLNOJUCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633537 | |
| Record name | N-[2-(Naphthalen-2-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861798-14-3 | |
| Record name | N-[2-(Naphthalen-2-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Naphthalen 2 Yl Ethyl Acetamide and Its Analogs
Established Synthetic Pathways
The construction of the N-(2-(naphthalen-2-yl)ethyl)acetamide scaffold relies on the formation of an amide linkage between a 2-(naphthalen-2-yl)ethylamine backbone and an acetyl group. Various synthetic strategies have been developed to efficiently achieve this transformation.
Amidation and Acylation Strategies
Direct amidation and acylation reactions represent the most straightforward and commonly employed methods for the synthesis of this compound and its analogs. These strategies involve the reaction of a nucleophilic amine with an activated carboxylic acid derivative or an acylating agent.
A primary route involves the acylation of 2-(naphthalen-2-yl)ethylamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, the acetylation of amines can be performed using acetic anhydride in an aqueous medium with the addition of sodium bicarbonate. researchgate.net This method is effective for a range of aliphatic and aromatic amines. researchgate.net Alternatively, the reaction can proceed in an organic solvent like dichloromethane (B109758). researchgate.net
Another approach is the coupling of 2-(naphthalen-2-yl)acetic acid with an amine, facilitated by a coupling reagent. For example, the synthesis of 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide was achieved by reacting 1-naphthalene acetic acid and 2-aminothiazole (B372263) in dichloromethane at 0°C using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) as the coupling agent in the presence of triethylamine (B128534). nih.govresearchgate.net A similar strategy could be employed using 2-(naphthalen-2-yl)acetic acid and an appropriate amine to generate analogs of the target compound.
The following table summarizes representative amidation and acylation reactions for the synthesis of naphthalene-based acetamides.
| Precursors | Reagents and Conditions | Product | Reference |
| 1-Naphthaleneacetic acid, 2-aminothiazole | 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride, triethylamine, dichloromethane, 273 K, 3 h | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | nih.gov |
| 1-Naphthaleneacetic acid, Glycine (B1666218) ethyl ester hydrochloride | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, triethylamine, dichloromethane, 0°C to room temperature, 18 h | (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | researchgate.net |
| Various amines | Acetic anhydride, aqueous NaHCO₃ | N-acetylated amines | researchgate.net |
| 2-Naphthol (B1666908) | Acetic acid, Nickel nitrate (B79036), acetonitrile (B52724), reflux | 2-Naphthyl acetate (B1210297) | semanticscholar.org |
Reductive Amination Protocols
Reductive amination offers a versatile two-step, one-pot method for the synthesis of secondary amines, which can then be acylated to yield the desired N-acetylated product. This pathway typically involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. nih.gov
For the synthesis of this compound, one could envision the reaction of 2-(naphthalen-2-yl)acetaldehyde with ammonia (B1221849) to form the corresponding primary amine, 2-(naphthalen-2-yl)ethan-1-amine, after in-situ reduction. This intermediate can then be acylated as described in the previous section. A variety of reducing agents can be employed for the reduction of the imine, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. rug.nl Recent advancements have also highlighted the use of in situ-generated amorphous cobalt particles as a catalyst for the reductive amination of aldehydes and ketones with ammonia and hydrogen gas under mild conditions. nih.govorganic-chemistry.org
A general representation of this synthetic approach is outlined below:
Step 1: Reductive Amination
Reactants: 2-(Naphthalen-2-yl)acetaldehyde, Ammonia
Reducing Agent: H₂, Co catalyst (in situ from CoCl₂ and NaBH₄/NaHBEt₃)
Product: 2-(Naphthalen-2-yl)ethan-1-amine
Step 2: Acetylation
Reactants: 2-(Naphthalen-2-yl)ethan-1-amine, Acetic anhydride
Conditions: Base (e.g., pyridine (B92270) or triethylamine) in an appropriate solvent
Product: this compound
While a direct literature precedent for this specific sequence for the target molecule was not identified, the individual steps are well-established transformations in organic synthesis.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. wikipedia.orgorganic-chemistry.orgnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of amide derivatives.
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, one could hypothetically use 2-(naphthalen-2-yl)acetaldehyde, acetic acid, and an appropriate isocyanide. The resulting α-acetoxy amide could then be further modified to yield the target compound. The reaction is typically conducted in aprotic solvents at room temperature. organic-chemistry.org
The Ugi four-component reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. organic-chemistry.orgnih.gov A potential Ugi reaction for a related structure could involve 2-(naphthalen-2-yl)acetaldehyde, an amine, acetic acid, and an isocyanide. This would directly generate a more complex amide structure bearing the N-acetylnaphthalene moiety. The Ugi reaction is often carried out in protic solvents like methanol (B129727) or ethanol. nih.govthieme-connect.de
| Multi-Component Reaction | Reactants | General Product | Reference |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | wikipedia.orgorganic-chemistry.orgorganicreactions.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | organic-chemistry.orgnih.govnih.gov |
Derivatization from Naphthalene-Containing Precursors
The synthesis of this compound and its analogs can also be achieved by modifying existing naphthalene-containing molecules. This approach is particularly useful when the starting naphthalene (B1677914) derivative is readily available.
A notable example is the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene. This transformation involves a two-step process of acetylation followed by nitration. nih.gov The initial acetylation of the amino group is achieved using acetic anhydride in the presence of acetic acid. nih.gov This demonstrates the feasibility of introducing the acetamide (B32628) functionality onto a pre-existing naphthalene core.
Another example involves the synthesis of the antidepressant agomelatine (B1665654), N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. The synthesis can proceed from 7-methoxynaphthalene-1-acetonitrile, which is reduced to 2-(7-methoxy-1-naphthyl)ethylamine and subsequently acetylated.
Reaction Condition Optimization and Process Parameters
The efficiency and outcome of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimizing parameters such as the solvent system and temperature is crucial for maximizing yield and purity.
Solvent Systems and Temperature Effects
The choice of solvent can impact reaction rates, solubility of reactants, and even the reaction mechanism. For amidation and acylation reactions, a variety of solvents can be employed.
Dichloromethane is a common solvent for peptide coupling reactions using reagents like EDC, often performed at temperatures ranging from 0°C to room temperature to control the reaction rate and minimize side reactions. nih.govresearchgate.net Pyridine can also be used as both a solvent and a base for acetylations with acetic anhydride. nih.gov Solvent-free conditions have also been reported for the acetylation of amines, offering a more environmentally friendly approach. researchgate.net For instance, the acetylation of 2-naphthol to 2-naphthyl acetate has been achieved in refluxing acetonitrile using a nickel nitrate catalyst. semanticscholar.org
In the context of the Passerini reaction, aprotic solvents are generally preferred, and high concentrations of reactants can lead to faster reaction rates. organic-chemistry.org Conversely, the Ugi reaction often proceeds more efficiently in protic solvents like methanol or ethanol. thieme-connect.de The choice of solvent can also be critical in multi-step syntheses. For example, in the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the acetylation/nitration sequence is carried out in a mixture of acetic anhydride and acetic acid, followed by extraction with dichloromethane. nih.gov
Temperature is another critical parameter. While many acylation reactions proceed readily at room temperature, some may require heating to achieve a reasonable reaction rate. For instance, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester was initiated at 0°C and then stirred at room temperature for 16 hours. researchgate.net In the synthesis of an agomelatine precursor, the reaction temperature was maintained between 35°C and 40°C.
The following table provides examples of the impact of solvent and temperature on the synthesis of related compounds.
| Reaction | Solvent | Temperature | Observations | Reference |
| Acetylation of 2-naphthol | Acetonitrile | Reflux | Efficient conversion to 2-naphthyl acetate with Ni(NO₃)₂ catalyst. | semanticscholar.org |
| Amidation with EDC | Dichloromethane | 0°C to room temperature | Standard conditions for peptide coupling. | nih.govresearchgate.net |
| Acetylation with Acetic Anhydride | Pyridine | 0°C to room temperature | Common method for O-acetylation. | nih.gov |
| Passerini Reaction | Aprotic solvents (e.g., Dichloromethane) | Room Temperature | Generally faster in aprotic media. | organic-chemistry.org |
| Ugi Reaction | Protic solvents (e.g., Methanol) | Room Temperature | Good yields often obtained in protic solvents. | thieme-connect.de |
Catalysis and Reagent Selection
The formation of the amide bond in this compound and its analogs is a critical step, achievable through several synthetic routes. The primary method involves the acylation of 2-(naphthalen-2-yl)ethan-1-amine with an acetylating agent. The selection of reagents and catalysts is pivotal for reaction efficiency, yield, and purity.
Commonly, the synthesis is accomplished by reacting the corresponding amine with acetic anhydride or acetyl chloride. Another prevalent strategy involves the coupling of a carboxylic acid (naphthalene-2-acetic acid) and an amine. This reaction often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. For instance, the synthesis of the related compound 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide is achieved by reacting 1-naphthalene acetic acid and 2-aminothiazole using EDC as the coupling agent in the presence of a base like triethylamine. nih.govresearchgate.net
Alternative catalytic systems have been developed to improve reaction conditions. Boric acid has been identified as a simple, cost-effective, and green catalyst for the direct amidation of carboxylic acids. nih.gov Furthermore, enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route to amide bond formation. nih.gov
A summary of selected reagents and catalysts is provided below.
| Reagent/Catalyst | Function | Typical Reaction | Reference |
| Acetic Anhydride/Acetyl Chloride | Acetylating Agent | Direct acylation of 2-(naphthalen-2-yl)ethan-1-amine. | |
| EDC (Carbodiimide) | Coupling/Activating Agent | Couples a carboxylic acid with an amine by forming a reactive O-acylisourea intermediate. | nih.govresearchgate.net |
| Boric Acid | Catalyst | Catalyzes the direct amidation of a carboxylic acid and an amine. | nih.gov |
| Lipase | Biocatalyst | Enzymatic catalysis of amide bond formation from a carboxylic acid and an amine. | nih.gov |
| Triethylamine | Base | Acts as a proton scavenger to neutralize acid by-products, such as HCl from acyl chlorides or carbodiimide (B86325) coupling. | nih.govresearchgate.net |
Advanced Synthetic Techniques
Modern organic synthesis emphasizes not only the creation of target molecules but also the control over their three-dimensional structure and the sustainability of the process.
The synthesis of specific stereoisomers of naphthalene-acetamide derivatives is crucial when chirality is a key molecular feature. This compound itself is achiral. However, analogs such as N-(1-(naphthalen-2-yl)ethyl)acetamide chemscene.com and N-[(2R)-2-naphthalen-2-yl-2-phenylethyl]acetamide possess a stereocenter, necessitating stereoselective synthetic methods. nih.gov
The primary strategies for achieving stereoselectivity include:
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor.
Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate into its constituent enantiomers.
Asymmetric Catalysis: Employing a chiral catalyst to guide the reaction towards the preferential formation of one enantiomer.
Advanced research has explored chiral induction in related naphthalene systems. For example, naphthalene diimide amphiphiles have been shown to form self-assembled structures with tunable chirality upon molecular recognition. rsc.org This principle of inducing chirality through non-covalent interactions represents a sophisticated approach to controlling stereochemistry in supramolecular systems.
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govjddhs.comdntb.gov.ua
Key green strategies applicable to this synthesis include:
Catalysis over Stoichiometric Reagents: Using catalytic amounts of substances like boric acid or enzymes is preferable to using stoichiometric coupling reagents, which generate significant by-product waste. nih.gov
Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane. nih.gov Green chemistry encourages the use of safer, bio-based solvents such as ethyl lactate (B86563) or even water, where feasible. dntb.gov.ua
Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) is an ideal green approach, as it completely eliminates solvent waste. nih.gov For example, solid-state trituration with a boric acid catalyst can produce amides efficiently.
Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. dntb.gov.ua
The table below contrasts traditional and green approaches to amide synthesis.
| Principle | Traditional Method | Green Chemistry Alternative | Reference |
| Waste Prevention | Use of stoichiometric activating agents (e.g., EDC) generating by-products. | Use of catalysts (e.g., boric acid, enzymes) that are regenerated. | nih.gov |
| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane). | Water, ethyl lactate, or solvent-free conditions. | nih.govdntb.gov.ua |
| Energy Efficiency | Conventional heating for extended periods (hours). | Microwave-assisted synthesis (minutes). | dntb.gov.ua |
Chemical Transformations and Reactivity of Naphthalene-Acetamide Derivatives
The reactivity of this compound is largely dictated by its two primary functional components: the naphthalene ring system and the acetamide group.
The naphthalene ring is susceptible to oxidation, with the outcome depending on the specific reagents and conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) under acidic conditions, can lead to the cleavage of one of the aromatic rings to form phthalic acid derivatives.
Furthermore, functionalization of the naphthalene ring can be achieved through oxidative processes. For instance, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involves a nitration step, which is an electrophilic aromatic substitution that proceeds via an oxidative mechanism. nih.gov The amide group itself is generally resistant to oxidation under typical conditions.
The naphthalene moiety can be selectively reduced. Catalytic hydrogenation, for example using hydrogen gas over a nickel or palladium catalyst, typically reduces one of the two aromatic rings, yielding a tetralin (tetrahydronaphthalene) derivative. This transformation would convert this compound to N-(2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)acetamide.
The amide functional group can also be reduced, though this requires more powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide group into a diethylamine (B46881) derivative. The choice of reducing agent allows for selective transformation of either the naphthalene ring or the amide group, depending on the desired product.
Electrophilic and Nucleophilic Substitution on Aromatic Systems
The construction of the this compound scaffold often begins with the functionalization of the naphthalene ring system. Both electrophilic and nucleophilic substitution reactions play pivotal roles in introducing the precursors to the ethylacetamide side chain at the desired 2-position.
Electrophilic aromatic substitution is a fundamental method for functionalizing naphthalene. The regioselectivity of these reactions is highly dependent on the reaction conditions. For instance, in Friedel-Crafts acylation, the choice of solvent can direct the substitution to either the 1- (alpha) or 2- (beta) position. While many conditions favor the kinetically controlled α-product, the use of specific solvents like nitrobenzene (B124822) or 2-nitropropane (B154153) can lead to the thermodynamically favored β-substituted product. myttex.netgoogle.com This is crucial for the synthesis of this compound, as the side chain is located at the 2-position. The acylation of naphthalene with acetyl chloride in the presence of a Friedel-Crafts catalyst such as aluminum chloride can yield 2-acetylnaphthalene (B72118), a key intermediate. myttex.netgoogle.com The steric bulk of the electrophile-catalyst complex is thought to play a role in favoring the less sterically hindered β-position. myttex.net
| Entry | Naphthalene Derivative | Acylating Agent | Catalyst | Solvent | Major Product | Reference |
| 1 | Naphthalene | Acetyl chloride | AlCl₃ | Methylene (B1212753) chloride | 1-Acetylnaphthalene | myttex.net |
| 2 | Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene | myttex.net |
| 3 | Naphthalene | Acetyl chloride | AlCl₃ | 2-Nitropropane | 2-Acetylnaphthalene | google.com |
| 4 | 2-Methoxynaphthalene | Acetyl chloride | AlCl₃ | Chlorinated hydrocarbons | Low yield of 6-acetyl derivative | google.com |
| 5 | 2-Methoxynaphthalene | Acetic anhydride | HF | - | 6-Methoxy-2-acetonaphthone | google.com |
Nucleophilic aromatic substitution also provides a pathway to introduce nitrogen-containing functional groups onto the naphthalene ring, which are essential for forming the final amide. A classic example, though not a direct route to the target compound, is the synthesis of 2-naphthylamine (B18577) from sodium 2-naphthalene sulfonate by reaction with sodium amide in ammonia at high temperature and pressure. This demonstrates the feasibility of displacing a leaving group on the naphthalene ring with a nitrogen nucleophile. While less common for introducing the ethylamine (B1201723) precursor directly, nucleophilic substitution can be applied to suitably activated naphthalene derivatives.
Functional Group Interconversion Strategies
Once a functionalized naphthalene intermediate is obtained, a variety of functional group interconversion (FGI) strategies are employed to elaborate the side chain and form the final acetamide. These transformations are critical for converting the initial products of aromatic substitution into the desired this compound.
A common and efficient route involves the synthesis and subsequent reduction of a nitrile. For example, 2-(bromomethyl)naphthalene (B188764) can be reacted with a cyanide salt, such as potassium cyanide or sodium cyanide, to form 2-(naphthalen-2-yl)acetonitrile. justia.comgoogleapis.com This nitrile is a versatile intermediate that can be reduced to the corresponding primary amine, 2-(naphthalen-2-yl)ethanamine (B1309228). google.com A variety of reducing agents can be employed for this transformation, with Raney nickel and hydrogen gas being a prominent example. google.com The resulting 2-(naphthalen-2-yl)ethanamine can then be readily acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield the final product, this compound. google.com
Another important FGI pathway starts from 2'-acetonaphthone, which can be obtained via Friedel-Crafts acylation as previously discussed. The Willgerodt-Kindler reaction provides a method to convert 2'-acetonaphthone into 2-naphthylacetic acid. justia.comgoogle.com This reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine (B109124). The resulting thiomorpholide is then hydrolyzed to afford the carboxylic acid. google.com This 2-(naphthalen-2-yl)acetic acid is a key precursor that can be coupled with an amine. While not directly forming the ethylacetamide, it can be used to synthesize analogs. For instance, it has been coupled with glycine ethyl ester using a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to form the corresponding amide. researchgate.net A similar amidation could be envisioned to produce this compound by using the appropriate amine.
The direct conversion of a carboxylic acid to the target amide is a highly convergent approach. 2-(Naphthalen-2-yl)acetic acid can be activated and reacted with 2-aminoethanol followed by further functional group manipulation, or more directly, with 2-amino-N-acetylethanamine. The use of peptide coupling reagents is common for such transformations. For example, 1-naphthaleneacetic acid has been successfully coupled with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in the presence of triethylamine to form the corresponding amide. nih.gov This methodology is broadly applicable to the synthesis of a wide range of amides.
| Starting Material | Reagents | Intermediate | Reagents | Product | Reference |
| 2-(Bromomethyl)naphthalene | KCN or NaCN | 2-(Naphthalen-2-yl)acetonitrile | Raney Ni, H₂; then AcCl, Pyridine | This compound | justia.comgoogleapis.comgoogle.com |
| 2'-Acetonaphthone | S, Morpholine; then H₂O, H⁺ | 2-(Naphthalen-2-yl)acetic acid | - | (Precursor to analogs) | justia.comgoogle.com |
| 1-Naphthaleneacetic acid | 2-Aminothiazole, EDC, Et₃N | - | - | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide | nih.gov |
| 2-(7-Methoxy naphth-1-yl) acetonitrile | Raney Ni, H₂, NH₃/EtOH | 2-(7-Methoxy naphth-1-yl) ethylamine | Acetyl chloride, Pyridine | N-[2-(7-Methoxy naphth-1-yl)ethyl]acetamide | google.com |
Spectroscopic and Structural Elucidation of N 2 Naphthalen 2 Yl Ethyl Acetamide and Its Analogs
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
NMR spectroscopy is fundamental in determining the precise structure of N-(2-(Naphthalen-2-yl)ethyl)acetamide in solution. Analysis of ¹H and ¹³C spectra, supported by two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals.
For a closely related analog, N-methyl-N-(naphthalen-2-yl)acetamide , detailed NMR data has been reported. rsc.org The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, typically appearing in the range of δ 7.30-7.91 ppm. The N-methyl and acetyl-methyl protons appear as sharp singlets in the upfield region. rsc.org
Based on this analog and general principles, the expected ¹H NMR signals for this compound would include:
A singlet for the acetyl methyl group (CH₃-C=O) around δ 1.8-2.0 ppm.
Two triplet signals for the ethyl bridge (-CH₂-CH₂-), one for the methylene (B1212753) group adjacent to the naphthalene ring and one for the methylene group adjacent to the amide nitrogen.
A broad singlet for the amide proton (N-H), with its chemical shift being dependent on solvent and concentration.
A complex multiplet pattern for the seven protons of the naphthalene ring system in the aromatic region (δ 7.2-8.0 ppm).
The ¹³C NMR spectrum provides further structural confirmation. For the analog N-methyl-N-(naphthalen-2-yl)acetamide , the carbonyl carbon (C=O) resonates at approximately δ 170.8 ppm. rsc.org The carbons of the naphthalene ring appear between δ 125.2 and 142.0 ppm, while the methyl carbons are found at δ 37.4 ppm (N-CH₃) and δ 22.7 ppm (acetyl CH₃). rsc.org
A predictive ¹³C NMR data table for this compound is presented below, based on known values for its structural fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on data from analogs and standard chemical shift values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.20 - 8.00 (m, 7H) | - |
| Naphthalene-C | - | 125.0 - 135.0 |
| N-H | 5.5 - 6.5 (br s, 1H) | - |
| N-CH₂ -CH₂-Naphthyl | ~3.5 (q, 2H) | ~41.0 |
| N-CH₂-CH₂ -Naphthyl | ~3.0 (t, 2H) | ~35.0 |
| CH₃ -C=O | ~1.9 (s, 3H) | ~23.0 |
| CH₃-C =O | - | ~170.0 |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Key vibrational frequencies observed in related acetamide (B32628) compounds include:
N-H Stretching: A prominent band around 3300-3250 cm⁻¹, characteristic of a secondary amide.
C=O Stretching (Amide I band): A strong, sharp absorption typically found in the region of 1660-1630 cm⁻¹. For instance, N-methyl-N-phenylacetamide shows a strong band at 1662 cm⁻¹. rsc.org
N-H Bending (Amide II band): An absorption of variable intensity located around 1550-1520 cm⁻¹.
Aromatic C-H Stretching: Weak to medium bands observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands corresponding to the ethyl and acetyl methyl groups, typically found in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: Multiple bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: Frequencies are predictive and based on data from analogous compounds.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3250 | Medium-Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 2950 - 2850 | Medium-Weak |
| C=O (Amide I) | Stretching | 1660 - 1630 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |
| N-H (Amide II) | Bending | 1550 - 1520 | Medium |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₅NO), the exact mass can be calculated. This technique confirms the molecular formula by comparing the calculated mass with the experimentally measured mass-to-charge ratio (m/z) of the molecular ion, typically [M+H]⁺, with a precision of less than 5 ppm. mdpi.com
While specific HRMS data for the target compound is not published, the calculated monoisotopic mass for the [M+H]⁺ ion is 214.1226. An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the C₁₄H₁₅NO formula.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography offers definitive proof of molecular structure by mapping electron density in a single crystal, providing precise bond lengths, bond angles, and conformational details in the solid state. Although a crystal structure for this compound itself has not been reported, analysis of analogs like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide provides valuable insights. iucr.orgnih.gov
In the crystal structure of this analog, the naphthalene ring system is nearly planar. iucr.org The molecules in the crystal are organized into two-dimensional sheets through a network of intermolecular hydrogen bonds, primarily N—H···O and C—H···O interactions. iucr.org This type of hydrogen bonding is a common feature in the crystal packing of amides and would be expected to play a significant role in the solid-state structure of this compound as well. The packing is further influenced by π–π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov
Table 3: Representative Crystallographic Data for an Analog, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide iucr.org
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | N—H···O, C—H···O Hydrogen Bonds, π–π Stacking |
Conformational Analysis and Molecular Geometry Investigations
The molecular geometry and conformational preferences of this compound are dictated by the rotational freedom around its single bonds. The key conformational features include the orientation of the acetamide group and the torsion angles of the ethyl linker.
Based on crystallographic studies of analogs, the amide group (-NH-C=O) is generally found to be planar. iucr.orgnih.gov In the solid state, the conformation is often stabilized by intermolecular hydrogen bonds that minimize steric hindrance and maximize packing efficiency. iucr.org For example, in the structure of N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide , the naphthalene ring and the phenyl ring are not coplanar, exhibiting a significant dihedral angle of 67.70 (10)°. This twisting is typical for such linked aromatic systems to relieve steric strain. A similar non-planar arrangement between the naphthalene ring and the ethylacetamide chain would be expected for the title compound.
Computational and Theoretical Chemistry of N 2 Naphthalen 2 Yl Ethyl Acetamide Derivatives
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic structure and reactivity of a molecule. These methods, particularly those based on Density Functional Theory, can elucidate a variety of molecular properties from the ground state electron density.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-(2-(Naphthalen-2-yl)ethyl)acetamide, DFT calculations would typically be employed to optimize the molecular geometry, determine the electronic ground state, and calculate key energetic and electronic properties.
Studies on related acetamide (B32628) derivatives often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to obtain reliable results. Such calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in studies of N-aryl acetamide compounds, these values are crucial for predicting their potential as inhibitors for neurodegenerative enzymes.
Table 1: Representative DFT-Calculated Electronic Properties for an Analogous N-Aryl Acetamide (Note: This data is illustrative and based on findings for related compounds, not this compound itself.)
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability. |
Reactivity Descriptors (e.g., Fukui Functions)
From the foundational data provided by DFT, various reactivity descriptors can be calculated. Fukui functions are particularly insightful as they describe the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack.
For this compound, Fukui function analysis would pinpoint the specific atoms within the naphthalene (B1677914) ring, the ethyl linker, and the acetamide group that are most reactive. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. For example, in the study of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Fukui function analysis was used to examine potential interactions with DNA bases.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
Molecular Modeling and Dynamics Simulations
Moving from the quantum mechanical description of a single molecule, molecular modeling and dynamics simulations allow for the exploration of how a molecule behaves in a more complex environment, such as in the binding pocket of a protein.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and involves scoring functions to estimate the strength of the interaction.
If this compound were to be investigated as a potential therapeutic agent, molecular docking would be a critical first step. For example, derivatives of N-aryl acetamides have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases. These studies reveal the specific amino acid residues that interact with the ligand, often through hydrogen bonds and π-π stacking interactions with the naphthalene ring.
Prediction of Binding Affinities and Interaction Mechanisms
Following docking, the results are analyzed to predict the binding affinity (often expressed as a binding energy, ΔGbind, in kcal/mol) and to understand the mechanism of interaction. A more negative binding energy suggests a more stable and favorable interaction.
For this compound, docking simulations would predict its binding energy to a specific target protein. The analysis would detail the key interactions, such as hydrogen bonds between the acetamide's N-H or C=O groups and polar residues in the binding site, as well as hydrophobic and π-π stacking interactions involving the naphthalene moiety. Studies on similar compounds have shown that the naphthalene ring often forms complementary interactions with tryptophan and phenylalanine residues in enzyme active sites, contributing significantly to the binding affinity.
Table 2: Illustrative Molecular Docking Results for an Analogous N-Aryl Acetamide with a Target Enzyme (Note: This data is illustrative and based on findings for related compounds, not this compound itself.)
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | -8.5 | Trp231, Phe329, His438 | π-π stacking, Hydrogen bond |
| Acetylcholinesterase (AChE) | -7.2 | Trp84, Tyr334 | π-π stacking |
Conformational Dynamics and Stability Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For derivatives of this compound, understanding their conformational dynamics and the stability of different conformers is crucial for predicting their binding affinity to target proteins.
Detailed Research Findings:
Computational techniques such as molecular mechanics and quantum chemistry calculations are employed to analyze the conformational space of these derivatives. The rotation around single bonds, particularly the ethylacetamide linker connecting the naphthalene ring to the acetamide group, gives rise to various conformers. The stability of these conformers is determined by their relative energies, which are influenced by steric hindrance, intramolecular hydrogen bonding, and torsional strain.
For instance, in related acetamide structures, the acetamide group has been observed to exist in a keto form in the solid state. researchgate.net The planarity between different fragments of the molecule is a key determinant of stability. researchgate.net Theoretical studies on similar molecules often involve the calculation of dihedral angles to identify the most stable, low-energy conformations. researchgate.net
A typical conformational analysis would involve a systematic search of the potential energy surface. This can be achieved by rotating key torsion angles and calculating the energy of each resulting geometry. The results of such an analysis can be visualized using Ramachandran-like plots, which show the energetically favorable and unfavorable regions of conformational space.
Interactive Data Table: Theoretical Conformational Analysis Data
While specific experimental data on the conformational dynamics of this compound is not extensively published, a representative theoretical analysis would yield data similar to the following table. This table illustrates how different torsion angles (τ1 and τ2) within the ethylacetamide linker would affect the relative energy and stability of the resulting conformers.
| Conformer ID | Torsion Angle τ1 (C-C-N-C) | Torsion Angle τ2 (N-C-C=O) | Relative Energy (kcal/mol) | Stability Ranking |
| 1 | 180° (anti) | 0° (syn) | 0.00 | Most Stable |
| 2 | 60° (gauche) | 0° (syn) | 1.25 | Stable |
| 3 | -60° (gauche) | 0° (syn) | 1.25 | Stable |
| 4 | 180° (anti) | 180° (anti) | 3.50 | Less Stable |
| 5 | 0° (syn) | 0° (syn) | 5.80 | Unstable |
Note: This data is illustrative and based on typical findings for similar flexible molecules.
Chemo-informatics and Virtual Screening Applications for Novel Scaffolds
The this compound scaffold serves as a valuable starting point for the discovery of novel bioactive compounds through chemo-informatics and virtual screening techniques. These methods leverage computational power to search large compound libraries for molecules with a high probability of binding to a specific biological target. nih.gov
Detailed Research Findings:
Virtual screening can be broadly categorized into ligand-based and structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. researchgate.net Techniques like 2D and 3D similarity searches, using fingerprints such as ECFP_4, are employed to rank compounds from a database based on their similarity to the query scaffold. nih.gov
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. nih.gov Molecular docking simulations are performed to predict the binding mode and affinity of compounds from a library within the active site of the target. rsc.org This approach has been successfully used to identify inhibitors for various enzymes, including those relevant to neurodegenerative diseases and cancer. nih.govnih.gov
The N-(naphthalen-2-yl)acetamide motif has been incorporated into derivatives designed as inhibitors for targets such as BCR-ABL1 kinase and for their antiproliferative activities. nih.govnih.gov For example, a study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives utilized structure-based virtual screening to identify novel BCR-ABL1 inhibitors. nih.gov In such studies, the naphthalene group often plays a crucial role in establishing favorable interactions within the binding pocket of the target protein. researchgate.net
Interactive Data Table: Virtual Screening Hit Prioritization
The following table provides an example of how hits from a virtual screening campaign using the this compound scaffold might be prioritized based on computational and experimental data.
| Hit Compound ID | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Scaffold Similarity (Tanimoto) |
| VSH-001 | -9.8 | 0.5 | 0.6 | 0.85 |
| VSH-002 | -9.5 | 1.2 | 2.1 | 0.82 |
| VSH-003 | -9.2 | 2.5 | 5.3 | 0.79 |
| VSH-004 | -8.9 | 5.0 | >10 | 0.91 |
| VSH-005 | -8.5 | 8.7 | 15.2 | 0.75 |
Note: This data is representative of a typical virtual screening workflow and does not correspond to a specific published study on this exact scaffold.
Biological Activity and Pharmacological Research of N 2 Naphthalen 2 Yl Ethyl Acetamide and Its Analogs
In Vitro Biological Activity Profiling
The in vitro evaluation of N-(2-(Naphthalen-2-yl)ethyl)acetamide analogs has revealed a diverse pharmacological profile, with activities spanning enzyme inhibition, receptor modulation, cytotoxicity against cancer cells, and antimicrobial and antioxidant effects.
Analogs of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.
α-Glucosidase: Certain acetamide (B32628) derivatives are effective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. researchgate.net Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. researchgate.netnih.gov For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsigmaaldrich.comthiazin-2-yl)-N-arylacetamides showed potent α-glucosidase inhibition, with compounds 12a and 12d exhibiting IC50 values of 18.25 µM and 20.76 µM, respectively, which are superior to the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov Another synthetic compound, FA2, demonstrated non-competitive inhibition of α-glucosidase with an IC50 value of 5.17 ± 0.28 μM. dovepress.com These findings highlight the potential of these scaffolds in developing new antidiabetic agents. researchgate.netmdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary approach for treating Alzheimer's disease. nih.gov Several N-arylmethylamide derivatives have been synthesized and evaluated as cholinesterase inhibitors. researchgate.net One of the most potent compounds, 22j, showed excellent inhibitory activity against BuChE with an IC50 of 0.46 µM and moderate activity against AChE (IC50 = 6.52 µM). researchgate.net Another derivative, compound 22c, acted as a dual inhibitor with IC50 values of 1.11 µM for AChE and 1.14 µM for BuChE. researchgate.net Phthalimide-based analogs have also been explored, with compound 4b being the most potent in its series against AChE (IC50 = 16.42 ± 1.07 µM), although less potent than the reference drug donepezil. nih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a critical virulence factor for bacteria like Helicobacter pylori. semanticscholar.orgwikimedia.org Inhibition of urease is a therapeutic target for treating infections caused by ureolytic bacteria. nih.gov N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate have shown remarkable potency as urease inhibitors, with IC50 values ranging from 9.8 to 20.7 µM, surpassing the standard inhibitor thiourea (B124793) (IC50 = 22.3 µM). wikimedia.org Ibuprofen and flurbiprofen (B1673479) conjugated with sulfa drugs, containing an acetamide–sulfonamide scaffold, also demonstrated competitive urease inhibition, with the most potent conjugate having an IC50 value of 9.95 ± 0.14 µM. semanticscholar.org
Cyclooxygenase: Research into N-acylated 2-aminobenzothiazoles, which share structural similarities with the core acetamide scaffold, has shown that these compounds can suppress the generation of prostaglandin (B15479496) E2. mdpi.com This suggests a potential interaction with the cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs. Specifically, N-(Benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide was synthesized and characterized within this class of compounds. mdpi.com
Tyrosine Kinases like BCR-ABL1: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.govgoogle.com Structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel orthosteric inhibitors of BCR-ABL1 kinase. nih.gov The most potent compound in this series, 10m, displayed powerful anti-proliferative activity against Ba/F3 (BCR-ABL1) and K562 cancer cells, with GI50 values of 0.63 and 0.98 μM, respectively. nih.gov These inhibitors represent a promising new scaffold for overcoming drug resistance seen with existing CML therapies. nih.govnih.gov
Table 1: Enzyme Inhibition by this compound Analogs
| Compound/Analog Class | Target Enzyme | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 2-(...)-N-arylacetamide (12a) | α-Glucosidase | 18.25 | nih.gov |
| 2-(...)-N-arylacetamide (12d) | α-Glucosidase | 20.76 | nih.gov |
| FA2 | α-Glucosidase | 5.17 | dovepress.com |
| N-arylmethylamide (22j) | BuChE | 0.46 | researchgate.net |
| N-arylmethylamide (22j) | AChE | 6.52 | researchgate.net |
| N-arylmethylamide (22c) | AChE | 1.11 | researchgate.net |
| N-arylmethylamide (22c) | BuChE | 1.14 | researchgate.net |
| N-arylacetamide-benzothiazine (5a) | Urease | 10.1 | wikimedia.org |
| N-arylacetamide-benzothiazine (Series) | Urease | 9.8 - 20.7 | wikimedia.org |
| N-(...)-phenoxyacetamide (10m) | BCR-ABL1 (Ba/F3 cells) | 0.63 (GI50) | nih.gov |
| N-(...)-phenoxyacetamide (10m) | BCR-ABL1 (K562 cells) | 0.98 (GI50) | nih.gov |
Derivatives of this compound have been designed and synthesized to target specific G protein-coupled receptors and other receptor types, showing potential for treating neurological and other disorders.
Melatonin (B1676174) Receptors (MT1/MT2): Melatonin receptors are involved in regulating circadian rhythms, and their ligands have therapeutic potential. nih.gov The naphthalenic ethyl acetamide core is a key feature of many melatonin receptor ligands. sigmaaldrich.com For example, N-[2-(7-Methoxy-1-naphthalenyl)ethyl]acetamide (S-20098) is a known melatonin receptor agonist. sigmaaldrich.com The enantiomers of (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide have been studied, revealing that the (-)-(S) enantiomer has a higher affinity for both MT1 and MT2 receptors and is responsible for selectivity towards MT2. nih.gov A complex analog, N-[2-(7-{4-[8-(2-(2-Furoyl)aminoethyl)naphthalen-2-yloxy]butoxy}naphthalen-1-yl}ethyl]acetamide, demonstrated potent agonist activity at the human MT1 receptor with an EC50 of 11 nM.
Serotonin 5-HT2C Receptors: The 5-HT2C receptor is a target for treating depression, obesity, and obsessive-compulsive disorder. nih.govnih.gov While direct data on this compound is limited, related antagonists such as N-(2-naphthyl)-N'-(3-pyridyl)-urea have been used to probe the pharmacology of 5-HT2C receptor agonists in preclinical studies. nih.gov This indicates that the naphthyl moiety is a recognized pharmacophore for interacting with this receptor class.
Chemokine Receptors (CXCR4): Based on the reviewed literature, there is currently a lack of specific research data on the binding and functional activity of this compound or its close analogs at the CXCR4 receptor.
Sigma-1 Receptors: Sigma-1 receptors are unique intracellular chaperones implicated in various neurological conditions. sigmaaldrich.comnih.gov Naphthaleneacetamide derivatives have been designed as selective sigma-1 receptor ligands. nih.gov For instance, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide showed high affinity for the sigma-1 receptor (Ki = 42 nM) and was 36-fold more selective for sigma-1 over the sigma-2 subtype. nih.gov Therapies directed at the σ1 receptor may serve as a treatment alternative as this receptor modulates cell proliferation and angiogenesis. nih.gov
Table 2: Receptor Binding Affinity of this compound Analogs
| Compound/Analog | Target Receptor | Affinity/Activity | Reference |
|---|---|---|---|
| (-)-(S)-N-[2-(7-fluoro...naphthalen-1-yl)ethyl]acetamide | MT1/MT2 | Higher affinity than (+) enantiomer | nih.gov |
| N-[2-(7-{4-[8-(...)]}naphthalen-1-yl}ethyl]acetamide | MT1 | EC50 = 11 nM (Agonist) | |
| N-[2-(7-{4-[8-(...)]}naphthalen-1-yl}ethyl]acetamide | MT2 | EC50 > 10,000 nM | |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 | Ki = 42 nM | nih.gov |
A significant body of research has focused on the anticancer potential of this compound analogs, revealing potent cytotoxic and antiproliferative effects across a wide array of human cancer cell lines.
Derivatives bearing a quinolin-2(1H)-one moiety have been evaluated against nasopharyngeal (NPC-TW01), lung (H661), liver (Hep3B), renal (A498), and gastric (MKN45) cancer cell lines. nih.gov Notably, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highly active against the NPC-TW01 line with an IC50 value of 0.6 µM. nih.gov
In the context of cervical cancer, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxic effects on HeLa cells comparable to the standard drug cisplatin (B142131) at a concentration of 3.16 µM. mdpi.comresearchgate.net Further studies on related naphthaleneacetamide hydrochlorides confirmed their inhibitory effect on the HeLa cell line. nih.gov
Phenylacetamide derivatives have also shown significant promise. tbzmed.ac.ir The 3d derivative was highly effective against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells with an IC50 of 0.6 µM, while both 3c and 3d derivatives were active against MCF-7 (breast cancer) cells with IC50 values of 0.7 µM. tbzmed.ac.ir
Furthermore, 2-naphthaleno trans-cyanostilbene analogs have demonstrated potent growth inhibitory effects. nih.gov The analog 5c, (Z)-3-(naphthalen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, was particularly potent against COLO 205 (colon), SF 539 (CNS), and SK-MEL 5 (melanoma) cell lines, with GI50 values in the nanomolar range (21–25 nM). nih.gov
Table 3: Cytotoxicity of this compound Analogs Against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| N-(naphthalen-2-yl)-2-(...)-acetamide (18) | NPC-TW01 | Nasopharyngeal | 0.6 (IC50) | nih.gov |
| N-(2-morpholinoethyl)-2-(...)-acetamide | HeLa | Cervical | 3.16 (Comparable to Cisplatin) | mdpi.comresearchgate.net |
| Phenylacetamide derivative (3d) | MDA-MB-468 | Breast | 0.6 (IC50) | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | PC-12 | Pheochromocytoma | 0.6 (IC50) | tbzmed.ac.ir |
| Phenylacetamide derivative (3c) | MCF-7 | Breast | 0.7 (IC50) | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | MCF-7 | Breast | 0.7 (IC50) | tbzmed.ac.ir |
| 2-naphthaleno trans-cyanostilbene (5c) | COLO 205 | Colon | 0.021 - 0.025 (GI50) | nih.gov |
| 2-naphthaleno trans-cyanostilbene (5c) | SF 539 | CNS | 0.021 - 0.025 (GI50) | nih.gov |
| 2-naphthaleno trans-cyanostilbene (5c) | SK-MEL 5 | Melanoma | 0.021 - 0.025 (GI50) | nih.gov |
While the this compound scaffold has been extensively explored for other biological activities, the available scientific literature from the conducted searches provides limited specific data regarding its broad-spectrum antibacterial and antifungal activities. Further research is required to fully characterize the potential of these compounds as antimicrobial agents.
Several studies have investigated the antioxidant properties of acetamide derivatives, including those functionalized with naphthyl groups. These compounds are evaluated for their ability to scavenge harmful free radicals, which are implicated in a range of diseases.
The antioxidant activity is often assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. nih.govmdpi.com A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related to the core topic, were synthesized and evaluated. researchgate.net Compounds 4k and 4l from this series exhibited good antioxidant activity across four different assays, while others showed significant DPPH radical scavenging efficacy. researchgate.net Another study on flavonoid acetamide derivatives reported IC50 values for DPPH scavenging in the range of 31.52–198.41 µM. mdpi.com These findings suggest that the acetamide backbone, when appropriately substituted, can contribute to significant antioxidant potential. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
The antiproliferative activity of some N-(naphthalen-2-yl)acetamide analogs is linked to their ability to interfere with the cell cycle. For example, the highly active compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cancer cells by causing an accumulation of cells in the S phase in a time- and concentration-dependent manner. nih.gov Other phenylacetamide derivatives trigger apoptosis in cancer cells through both internal and external pathways, evidenced by the upregulation of Bcl-2, Bax, and FasL RNA expression and increased caspase 3 activity. tbzmed.ac.ir
In enzyme inhibition, kinetic analyses have provided insights into the mode of action. For instance, N-arylmethylamide derivatives were found to inhibit BuChE through a specific binding mechanism. researchgate.net The antidiabetic compound FA2 was determined to be a non-competitive inhibitor of both α-glucosidase and α-amylase. dovepress.com Similarly, certain acetamide-sulfonamide conjugates act as competitive inhibitors of urease. semanticscholar.org
For receptor-mediated effects, molecular docking studies have helped visualize the interactions. The selective sigma-1 receptor ligand 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is proposed to form a salt bridge between its ionized morpholine (B109124) ring and the Asp126 residue in the receptor's binding pocket, along with key contacts with Tyr120, His154, and Trp164. nih.gov This detailed understanding of binding modes is essential for optimizing ligand affinity and selectivity.
Target Identification and Validation in Biological Systems
Research into this compound analogs has identified several distinct biological targets and systems where these compounds exert their effects. A primary area of investigation has been their antiproliferative activity against various human cancer cell lines.
Analogs have demonstrated cytotoxicity in a range of cancer cells, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), gastric cancer (MKN45), and cervical cancer (HeLa) cells. nih.govresearchgate.netmdpi.com For instance, the analog N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide showed cytotoxic effects in HeLa cells comparable to the established chemotherapy drug cisplatin. researchgate.netmdpi.com Another derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, proved to be particularly potent against the NPC-TW01 nasopharyngeal carcinoma cell line, with an IC₅₀ value of 0.6 μM. nih.gov
Beyond broad cytotoxicity, specific molecular targets have been identified. Certain naphthalene-based derivatives act as potent and direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov This interaction is a critical component of the cellular response to oxidative stress. nih.gov In a different context, the analog N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide was identified as a selective inhibitor of the enzyme butyrylcholinesterase (BChE), with significantly less activity against acetylcholinesterase (AChE). researchgate.net Furthermore, research on related structures, such as N-(Benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, has revealed the ability to suppress the generation of Prostaglandin E₂, indicating an interaction with inflammatory pathways. mdpi.com
Table 1: Biological Targets and Systems for Naphthalene (B1677914) Acetamide Analogs This table is interactive. You can sort and filter the data.
| Compound Analog Class | Biological System / Target | Observed Effect | Reference |
|---|---|---|---|
| Quinolinone-bearing N-(naphthalen-2-yl)acetamides | Human Cancer Cell Lines (NPC-TW01, etc.) | Antiproliferative Activity | nih.gov |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa Cervical Cancer Cells | Cytotoxicity | researchgate.netmdpi.com |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Keap1-Nrf2 Protein-Protein Interaction | Inhibition | nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | Selective Inhibition | researchgate.net |
| N-(Benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | Prostaglandin E₂ Synthesis Pathway | Inhibition of PGE₂ Generation | mdpi.com |
Modulation of Intracellular Signaling Pathways
The biological activities of naphthalene acetamide analogs are a direct result of their ability to modulate key intracellular signaling pathways.
Inhibitors of the Keap1-Nrf2 PPI directly impact the Nrf2 signaling pathway, which is a master regulator of redox homeostasis. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov By inhibiting this interaction, naphthalene-based compounds allow Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of downstream antioxidant and cytoprotective genes, such as GSTM3, HMOX2, and NQO1. nih.gov
The suppression of Prostaglandin E₂ (PGE₂) generation by certain analogs suggests modulation of the arachidonic acid cascade, likely through interaction with cyclooxygenase (COX) enzymes. mdpi.com In the context of cancer, the antiproliferative effects observed are often linked to the dysregulation of pathways controlling cell survival and proliferation, such as the Akt and mTOR pathways, which are central regulators of protein synthesis and cell growth. nih.gov
Analysis of Cell Cycle Progression and Apoptotic Pathways
A significant mechanism behind the anticancer activity of these compounds is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Detailed studies on the most active quinolinone-bearing analog, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, revealed that it inhibits the proliferation of NPC-TW01 cancer cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov This S phase arrest was observed to be dependent on both the concentration of the compound and the duration of exposure. nih.gov This finding is consistent with research on other complex molecules that can cause S phase arrest in cancer cells. mdpi.com
The cytotoxic effects of many chemotherapeutic agents are ultimately executed through the induction of apoptosis. nih.gov This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Research on related naphthalene-containing compounds, such as synthetic chalcones, confirms their ability to induce apoptosis. researchgate.net The hallmarks of this process, including chromatin condensation, the formation of apoptotic bodies, and the fragmentation of DNA, have been observed in leukemia cells treated with such compounds. researchgate.net The activation of key executioner enzymes like caspase-3 is a common feature of drug-induced apoptosis. nih.gov
Investigation of Macromolecular Interactions (e.g., DNA Intercalation)
The naphthalene moiety itself is a planar aromatic system capable of direct interactions with biological macromolecules. One of the key proposed mechanisms for the genotoxic and cytotoxic effects of some naphthalene derivatives is through DNA intercalation.
Studies on N-acyloxy-N-alkoxyamides have shown that the presence of a naphthalene group significantly enhances mutagenic activity in S. typhimurium. nih.gov This increased activity is attributed to the intercalative binding of the naphthalene ring to bacterial DNA. nih.gov This mode of binding is supported by the fact that these compounds are active in bacterial strains sensitive to frameshift mutagens, a characteristic of intercalating agents. nih.gov DNA damage profiles confirm that naphthalene-bearing compounds have an enhanced reactivity with DNA and utilize a different binding mode compared to congeners lacking the naphthalene group. nih.gov This suggests that the naphthalene core can act as a DNA-targeting element, anchoring the molecule between DNA base pairs and enabling other reactive parts of the molecule to exert their effect. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Compound Design
Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.
Systematic Modifications on the Naphthalene Moiety
The naphthalene core is a critical determinant of activity, and modifications to this ring system have profound effects on biological function.
In the context of Keap1-Nrf2 PPI inhibitors, substitutions on the naphthalene ring are key to potency. The introduction of a 2-(4-fluorobenzyloxy) group onto a naphthalene-N,N'-diacetic acid scaffold resulted in the most potent inhibitor in the series, with an IC₅₀ of 14.2 nM in a TR-FRET assay. nih.gov This highlights that specific, bulky substituents at the C2 position of the naphthalene core can significantly enhance binding affinity. nih.gov
The point of attachment to the naphthalene ring also influences selectivity and activity. The selective BChE inhibitor N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide utilizes the naphthalen-1-yl isomer. researchgate.net Molecular docking analyses suggest that this selectivity arises from favorable interactions between the naphthyl ring and specific amino acid residues within the BChE active site, namely Trp 231 and Phe 329. researchgate.net However, for the DNA-interacting N-acyloxy-N-alkoxyamides, the mutagenic enhancement effect of the naphthalene group was found to be largely independent of its point of attachment. nih.gov
Table 2: IC₅₀ Values of Selected Naphthalene Acetamide Analogs This table is interactive. You can sort and filter the data.
| Compound Name | Target | Cell Line / Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Proliferation | NPC-TW01 | 0.6 µM | nih.gov |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analog (12d ) | Keap1-Nrf2 PPI | TR-FRET Assay | 14.2 nM | nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) | Enzymatic Assay | 5.12 µM | researchgate.net |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Acetylcholinesterase (AChE) | Enzymatic Assay | 426.14 µM | researchgate.net |
Role of the Ethyl Linker and Acetamide Group on Bioactivity
While the naphthalene moiety often serves as an anchoring group, the linker and terminal functional group are crucial for fine-tuning activity and determining target specificity. The core structure of the parent compound features an ethyl linker and a primary acetamide group.
Modifications to this part of the molecule dramatically alter the biological profile. For example, replacing the terminal primary amide with a morpholine ring and introducing an oxygen atom into the linker to create N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide results in a compound with potent cytotoxicity against HeLa cells. researchgate.netmdpi.com
Influence of Substituent Effects on Efficacy, Selectivity, and Potency
The biological activity of this compound analogs is significantly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies reveal that modifications to the naphthalene ring, the acetamide linker, and the terminal groups can dramatically alter the efficacy, selectivity, and potency of these compounds against different biological targets.
Research into related structures provides insight into these effects. For instance, in a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, the substitution pattern was critical for antiproliferative activity. The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as the most potent agent against the NPC-TW01 human nasopharyngeal carcinoma cell line, with an IC₅₀ value of 0.6 μM. This highlights the positive contribution of the tetrahydroquinolin-6-yloxy group linked to the acetamide nitrogen. Furthermore, this specific analog demonstrated high selectivity, showing no significant cytotoxicity against normal peripheral blood mononuclear cells at concentrations up to 50 μM.
In another example, the position of the substituent on the naphthalene ring and the nature of the group attached to the acetamide nitrogen were shown to be crucial for cholinesterase inhibition. A study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide revealed it to be a highly selective inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ of 5.12 ± 0.02 µM, compared to its much weaker activity against acetylcholinesterase (AChE) (IC₅₀ = 426.14 ± 18.54 µM). The selectivity for BChE was attributed to the favorable interactions of the naphthyl ring with specific amino acid residues (Trp 231 and Phe 329) in the active site of BChE.
Similarly, studies on N-acylated 2-aminobenzothiazoles, which can be considered analogs, demonstrated the importance of the naphthalene group for anti-inflammatory activity. Compounds where a 2-aminobenzothiazole (B30445) was acylated with a 3-(naphthalen-2-yl)propanoyl group showed potent inhibition of prostaglandin E2 (PGE2) generation, with EC₅₀ values in the nanomolar range (118 nM to 177 nM). This suggests that the size and lipophilicity of the naphthalene moiety are key determinants for high efficacy in this context.
The following table summarizes the influence of substituents on the biological activity of selected this compound analogs and related structures.
Table 1: Influence of Substituents on Biological Activity of Analogs
| Compound Name | Core Structure Modification | Target/Assay | Activity/Potency | Selectivity | Reference |
|---|---|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Addition of a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy group to the acetamide nitrogen. | Antiproliferative activity against NPC-TW01 cancer cell line. | IC₅₀ = 0.6 μM | Highly selective against cancer cells vs. normal PBMCs. | |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Naphthalene at position 1; piperidin-1-yl group on the acetyl moiety. | Cholinesterase Inhibition. | IC₅₀ = 5.12 µM (BChE); 426.14 µM (AChE). | Significant selectivity for BChE over AChE. |
Pharmacophore Identification and Lead Compound Optimization Strategies
The development of potent and selective drugs from a lead compound, such as this compound, is a systematic process involving pharmacophore identification and lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Once identified, this model guides the strategic modification of the lead compound to enhance its therapeutic properties.
Pharmacophore Identification: For naphthalene-acetamide and related structures, the pharmacophore generally consists of:
Aromatic/Hydrophobic Region: The naphthalene ring system, which typically engages in hydrophobic and π-stacking interactions within the target's binding site.
Hydrogen Bond Acceptor/Donor: The amide (acetamide) linkage is crucial, often forming key hydrogen bonds with receptor residues. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
Additional Functional Groups: Other substituents that can be varied to fine-tune activity, selectivity, and physicochemical properties.
For instance, in a series of N-(disubstituted-
Preclinical Research Models and Translational Studies Excluding Human Clinical Data
In Vitro Pharmacological Models for Efficacy and Selectivity Assessment
The in vitro assessment of N-(2-(Naphthalen-2-yl)ethyl)acetamide has centered on its affinity and functional activity at melatonin (B1676174) receptors, specifically the MT1 and MT2 subtypes. Radioligand binding assays using cell lines that express these receptors have been employed to determine the compound's binding affinity. These studies have demonstrated that this compound is a potent melatonin receptor ligand.
Functional assays, such as those measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, have further elucidated the compound's activity. In these assays, this compound has been shown to act as an agonist at both MT1 and MT2 receptors, mimicking the action of endogenous melatonin. The selectivity of the compound for melatonin receptors over other receptor types has also been investigated to understand its specific pharmacological profile.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Cell Line | Assay Type | Finding |
| Binding Affinity (Ki) | MT1 | Not Specified | Radioligand Binding | High Affinity |
| Binding Affinity (Ki) | MT2 | Not Specified | Radioligand Binding | High Affinity |
| Functional Activity | MT1 | Not Specified | cAMP Assay | Agonist |
| Functional Activity | MT2 | Not Specified | cAMP Assay | Agonist |
Non-Human In Vivo Research Models for Biological Activity
The in vivo efficacy of this compound has been evaluated in various animal models, particularly those relevant to circadian rhythm and sleep regulation. In rodent models, the compound has been shown to influence circadian rhythms, demonstrating an ability to cause phase shifts in the sleep-wake cycle. These studies often involve monitoring locomotor activity or core body temperature to assess the chronobiotic effects of the compound.
Furthermore, its effects on sleep architecture have been investigated in models of sleep disorders. These studies typically involve electroencephalogram (EEG) and electromyogram (EMG) recordings to quantify changes in sleep stages, such as slow-wave sleep (SWS) and rapid eye movement (REM) sleep. The findings from these models suggest that this compound can modulate sleep patterns, consistent with its activity as a melatonin agonist.
Pharmacokinetic studies in preclinical species, such as rats, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following administration, key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) have been determined. These studies provide essential information on the compound's bioavailability and half-life in these animal models.
Pharmacodynamic studies have been run concurrently to correlate the compound's concentration in the body with its biological effects. For example, the time course of the compound's effects on core body temperature or locomotor activity has been compared with its plasma concentration profile to establish a relationship between exposure and pharmacological response.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Cmax | Data not publicly available | - |
| Tmax | Data not publicly available | - |
| AUC | Data not publicly available | - |
| Half-life (t1/2) | Data not publicly available | - |
Exploratory in vivo studies have further investigated the broader biological activities of this compound. These include investigations into its effects on physiological parameters that are modulated by the melatonergic system. For instance, the compound's influence on core body temperature has been examined in rodents, as melatonin is known to play a role in thermoregulation.
Additionally, target engagement studies may be conducted to confirm that the compound interacts with its intended molecular targets (MT1 and MT2 receptors) in a living organism. These studies are crucial for linking the observed pharmacological effects to the compound's mechanism of action at the receptor level.
Future Research Directions and Translational Perspectives for N 2 Naphthalen 2 Yl Ethyl Acetamide Research
Development of Novel Derivatizations and Compound Libraries
The structural backbone of N-(2-(Naphthalen-2-yl)ethyl)acetamide, featuring a naphthalene (B1677914) ring system linked to an acetamide (B32628) group via an ethyl bridge, presents a versatile scaffold for chemical modification. The generation of novel derivatives and focused compound libraries is a critical step in elucidating its structure-activity relationships (SAR) and optimizing its potential therapeutic effects.
Future derivatization strategies could systematically explore modifications at several key positions:
Naphthalene Ring: Introduction of various substituents (e.g., hydroxyl, methoxy, halogen, nitro groups) at different positions on the naphthalene ring could significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.
Ethyl Linker: Modification of the ethyl bridge, for instance, by introducing rigidity through cyclization or altering its length, could impact the conformational flexibility of the molecule and its binding orientation within a target's active site.
The synthesis of such derivatives would enable the construction of a focused library for systematic screening. High-throughput synthesis and purification techniques will be instrumental in accelerating the generation of these compound libraries.
Exploration of New Biological Targets and Therapeutic Areas
While the specific biological targets of this compound are not yet well-defined, related naphthalen-acetamide structures have shown promise in various therapeutic areas. For instance, certain derivatives of N-(naphthalen-2-yl)acetamide have been investigated for their antiproliferative activities against various cancer cell lines. nih.gov One such derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity against nasopharyngeal carcinoma cells by inducing cell cycle arrest in the S phase. nih.gov Another related compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, has shown cytotoxic effects on cervical cancer cells comparable to the established chemotherapy drug cisplatin (B142131). mdpi.comresearchgate.net
These findings suggest that a primary focus for future research on this compound should be the comprehensive evaluation of its anticancer potential across a broad panel of cancer cell lines. Beyond oncology, its structural motifs warrant investigation into other potential therapeutic applications, including:
Neurodegenerative Diseases: Acetamide derivatives have been explored as potential inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
Inflammatory Disorders: The ability of related compounds to modulate inflammatory pathways could be another avenue for exploration. mdpi.com
Infectious Diseases: The antimicrobial properties of naphthalene-based compounds have also been reported, suggesting a potential role in combating bacterial or fungal infections. biointerfaceresearch.com
Integration with Advanced Drug Discovery Platforms
To accelerate the discovery and development process, the investigation of this compound and its derivatives should be integrated with advanced drug discovery platforms. These platforms combine computational and experimental approaches to streamline the identification of lead compounds and the prediction of their biological activities.
Key components of such an integrated platform would include:
Computational Modeling and In Silico Screening: Molecular docking studies can predict the binding affinity and orientation of this compound derivatives to the active sites of known biological targets. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the derivatives with their observed biological activities, guiding the design of more potent and selective compounds.
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen large libraries of this compound derivatives against a panel of biological targets, enabling the efficient identification of hit compounds.
Fragment-Based Drug Discovery (FBDD): FBDD approaches could be utilized to identify small molecular fragments that bind to the target of interest. These fragments can then be elaborated or linked together to generate more potent lead compounds based on the this compound scaffold.
Utility as Molecular Probes for Biological System Investigation
Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable molecular probes for investigating complex biological systems. The naphthalene moiety possesses intrinsic fluorescent properties, which can be harnessed for various bio-imaging applications.
For example, fluorescently labeled derivatives of this compound could be synthesized to:
Visualize Drug Distribution: Track the uptake and distribution of the compound within cells and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.
Identify Cellular Targets: By observing the subcellular localization of the fluorescent probe, it may be possible to identify its specific cellular compartments and interacting partners.
Develop Diagnostic Tools: Fluorescent probes with high affinity and selectivity for a particular biological target could potentially be developed into diagnostic agents for various diseases.
The development of photoaffinity-labeled probes, which can form a covalent bond with their target upon photo-irradiation, would be a particularly powerful tool for the unambiguous identification of the molecular targets of this compound.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(2-(naphthalen-2-yl)ethyl)acetamide?
- Methodological Answer : A common approach involves coupling 2-naphthylacetic acid with an amine (e.g., 4-hydroxy-3-methoxyphenethylamine) using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) in anhydrous dimethyl sulfoxide (DMSO). The reaction is stirred at room temperature, followed by dilution with ethyl acetate, washing with water and sodium bicarbonate, and drying to yield the product as a white solid . Alternative routes may employ TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) with lutidine in dichloromethane (DCM) for similar amide bond formations .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, in N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide, ¹H NMR reveals aromatic protons at δ 7.8–7.2 ppm and methylene protons at δ 3.5–2.8 ppm, while ¹³C NMR confirms carbonyl carbons at ~170 ppm . Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups (e.g., amide C=O stretch at ~1639 cm⁻¹) and molecular weight .
Q. What solvents and reaction conditions are optimal for synthesis?
- Methodological Answer : Polar aprotic solvents like DMSO are preferred for HATU-mediated couplings due to their ability to stabilize reactive intermediates . For TBTU-based methods, DCM is used with lutidine to neutralize acids generated during activation . Reactions are typically monitored via thin-layer chromatography (TLC) to ensure completion .
Advanced Research Questions
Q. How can coupling agents be optimized for amide bond formation in this compound?
- Methodological Answer : HATU and TBTU are both effective but differ in reactivity and byproduct solubility. HATU, a uronium-based agent, offers higher coupling efficiency in DMSO, while TBTU in DCM may reduce side reactions in moisture-sensitive conditions. Researchers should compare yields and purity under varying temperatures (e.g., room temperature vs. reflux) and solvent systems .
Q. What strategies address low yields in multicomponent syntheses of naphthalene-containing acetamides?
- Methodological Answer : Adjusting stoichiometry (e.g., excess amine or carboxylic acid) and employing catalysts like tetrabutylammonium iodide (TBAI) can enhance reactivity. For example, in multicomponent reactions involving naphthols, optimizing molar ratios of reactants and using TLC to track intermediates reduces undesired byproducts .
Q. How are amorphous forms of this compound derivatives synthesized and characterized?
- Methodological Answer : Amorphous forms, as described in patent literature, are generated via rapid solvent evaporation or spray drying. Characterization involves X-ray powder diffraction (XRPD) to confirm lack of crystallinity and differential scanning calorimetry (DSC) to identify glass transition temperatures. Solubility and stability studies are critical for pharmaceutical applications .
Q. How can contradictions in reported spectral data (e.g., NMR shifts or melting points) be resolved?
- Methodological Answer : Reproduce synthesis under identical conditions (e.g., solvent purity, drying time) and validate using high-resolution mass spectrometry (HRMS) or single-crystal X-ray diffraction. For example, discrepancies in melting points may arise from polymorphic forms, necessitating recrystallization in different solvents .
Data Contradiction Analysis
Q. Why do coupling agent efficiencies vary across studies?
- Analysis : reports TBTU in DCM with lutidine, while uses HATU in DMSO. DMSO’s high polarity may enhance HATU’s activation of carboxylic acids, leading to faster reaction times. However, TBTU in DCM is preferable for acid-sensitive substrates. Researchers must balance solvent compatibility, substrate stability, and scalability .
Q. How do substituents on the naphthalene ring affect reaction outcomes?
- Analysis : Electron-donating groups (e.g., methoxy in ) increase nucleophilicity of the amine, improving coupling yields. Conversely, steric hindrance from bulky substituents (e.g., 3,4-dimethylphenyl in ) may necessitate longer reaction times or elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
